![molecular formula C14H15F2N3O2S B2994535 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide CAS No. 1448131-53-0](/img/structure/B2994535.png)
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” has a CAS Number of 1226334-07-1 and a molecular weight of 152.2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” consists of a pyrazole ring attached to a cyclopropyl group and a methyl group . The exact structure of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide” is not available in the sources I found.Physical And Chemical Properties Analysis
The compound “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” has a predicted boiling point of 283.7±25.0 °C and a predicted density of 1.26±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A significant area of research involves the synthesis and biological evaluation of sulfonamide-containing derivatives, particularly as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. For instance, the synthesis and evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors led to the identification of celecoxib, a potent and selective COX-2 inhibitor currently used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997). This highlights the potential of sulfonamide derivatives in drug development, especially in addressing conditions associated with COX-2 activity.
Anticancer and Antiviral Activities
Celecoxib derivatives have also been studied for their anticancer, analgesic, antioxidant, and anti-HCV activities. Novel celecoxib derivatives showed potential therapeutic effects, including anti-inflammatory and analgesic activities without causing significant tissue damage, suggesting their suitability as safer alternatives to existing treatments (Küçükgüzel et al., 2013). This broadens the application of sulfonamide compounds beyond pain management to potential treatments for cancer and viral infections.
Chemical Synthesis and Material Science
In the field of chemical synthesis, sulfonamide derivatives serve as intermediates in the synthesis of complex molecules. For instance, a regioselectively controlled synthesis method for pyrazolylbenzenesulfonamides demonstrated their utility in preparing compounds with potential for treating pathological pain models in mice, further underscoring their medicinal relevance (Lobo et al., 2015).
Molecular Docking and Computational Studies
Molecular docking and computational studies of sulfonamide derivatives offer insights into their mechanism of action and potential as antitubercular agents. Such studies provide a foundation for developing new therapeutic agents based on sulfonamide chemistry (Purushotham & Poojary, 2018).
Eigenschaften
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2S/c1-19-13(9-2-3-9)7-11(18-19)8-17-22(20,21)14-6-10(15)4-5-12(14)16/h4-7,9,17H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQADFICFOKSGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.